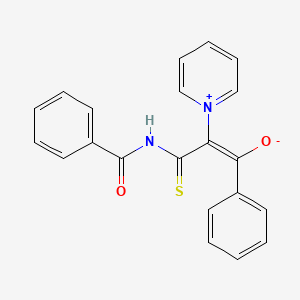

![molecular formula C20H15F2N3 B5500183 2-乙基-3,7-双(4-氟苯基)吡唑并[1,5-a]嘧啶](/img/structure/B5500183.png)

2-乙基-3,7-双(4-氟苯基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds within the pyrazolo[1,5-a]pyrimidine family often involves multi-step chemical reactions, starting from simple precursors. For instance, the synthesis of related compounds has been demonstrated through the condensation of amino-pyrazoles with fluorophenyl derivatives and other key starting materials. These processes underline the versatility and adaptability of pyrazolo[1,5-a]pyrimidine synthesis, providing a framework for the synthesis of 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (Ju Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been detailed through crystallographic studies, offering insights into their three-dimensional configuration and intermolecular interactions. These studies reveal how the incorporation of various substituents, including fluorophenyl groups, impacts the overall structure and potential reactivity of these molecules (L. Ju et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo a variety of chemical reactions, showcasing their reactivity and potential for functionalization. For example, nucleophilic additions and other transformations allow for the creation of a broad array of derivatives with distinct chemical properties. These reactions highlight the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold (T. Kurihara & K. Nasu, 1982).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, including those similar to 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine, are influenced by their molecular structure. Studies have shown that substituents such as ethyl and fluorophenyl groups can affect the compound's melting point, solubility, and other physical characteristics, which are crucial for their practical application (K. Avasthi et al., 1998).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidines, such as reactivity towards nucleophiles, electrophiles, and other chemical agents, are central to their utility in synthesis and application. These properties are determined by the molecular structure, which can be fine-tuned through the introduction of various functional groups, including the ethyl and fluorophenyl groups in 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine. The exploration of these properties is essential for harnessing the full potential of these compounds in scientific research and application (T. Kurihara & K. Nasu, 1982).

科学研究应用

抗菌活性

吡唑并[1,5-a]嘧啶衍生物已被合成并评估其抗菌特性。这些化合物对一系列细菌和真菌表现出显著的活性,表明它们作为新型抗菌剂的潜力。例如,某些吡唑并[3,4-d]嘧啶衍生物表现出显着的抗菌和抗真菌活性,突出了化学骨架在解决微生物耐药性方面的多功能性 (Khobragade 等人,2010)。

生物成像和光物理性质

包括吡唑并[1,5-a]嘧啶类似物在内的新型弯形嘧啶衍生物已被合成并表征其光物理性质。这些化合物在近红外范围内表现出强烈的双光子激发荧光和大双光子吸收截面,使其成为生物成像应用的有希望的候选者,尤其是在荧光显微镜中 (Tang 等人,2013)。

抗肿瘤和细胞毒性剂

吡唑并[1,5-a]嘧啶衍生物也已对其抗肿瘤和细胞毒性活性进行了评估。这些化合物对各种癌细胞系表现出有效的体外生长抑制,表明它们作为抗癌剂的潜力。构效关系研究有助于识别增强其抗癌特性的特定取代基 (El-Subbagh 等人,2000)。

荧光探针

吡唑并[1,5-a]嘧啶骨架已被用于合成荧光分子。这些化合物作为荧光探针检测生物学或环境相关物种具有潜在应用。它们的荧光特性可以通过取代不同的基团进行调整,使其成为化学生物学和材料科学中的多功能工具 (Castillo 等人,2018)。

作用机制

未来方向

The future directions for the research and development of “2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, their optical applications could be further investigated .

属性

IUPAC Name |

2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N3/c1-2-17-19(14-5-9-16(22)10-6-14)20-23-12-11-18(25(20)24-17)13-3-7-15(21)8-4-13/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTALFLNVBOEDJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

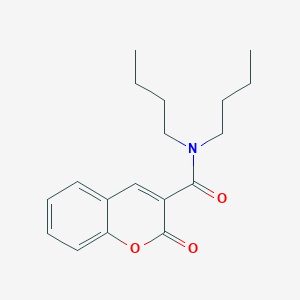

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)

![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)

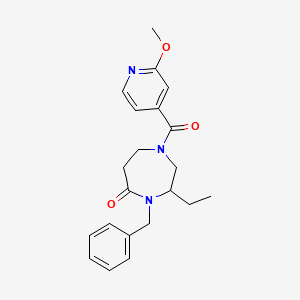

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)

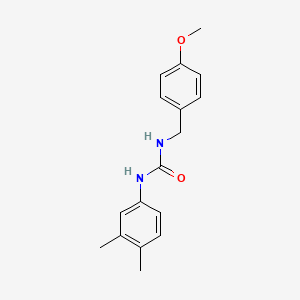

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)